2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde
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Overview
Description
2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of functional groups such as an amino group, a chloro group, a methyl group, and a carbaldehyde group makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4-chloro-1-methylimidazole with formylating agents can yield the desired carbaldehyde derivative. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-amino-4-chloro-1-methyl-1H-imidazole-5-carboxylic acid.
Reduction: 2-amino-4-chloro-1-methyl-1H-imidazole-5-methanol.
Substitution: 2-amino-4-substituted-1-methyl-1H-imidazole-5-carbaldehyde.
Scientific Research Applications
2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The presence of the chloro and amino groups enhances its binding affinity to the target enzymes, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-1H-imidazole-5-carbaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
2-amino-1-methyl-1H-imidazole-5-carbaldehyde: Lacks the chloro group, which may reduce its potential as an enzyme inhibitor.
4-chloro-1-methyl-1H-imidazole-5-carbaldehyde: Lacks the amino group, which may affect its ability to form hydrogen bonds with biological targets.
Uniqueness
2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is unique due to the combination of functional groups that provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-5-chloro-3-methylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIXFEXYUXMYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1N)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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